molecular formula C13H17NO4 B1419964 1-(5-Ethylfuran-2-carbonyl)piperidine-4-carboxylic acid CAS No. 1094630-18-8

1-(5-Ethylfuran-2-carbonyl)piperidine-4-carboxylic acid

Cat. No. B1419964
M. Wt: 251.28 g/mol
InChI Key: SBKCNHRFNACDSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Ethylfuran-2-carbonyl)piperidine-4-carboxylic acid is a chemical compound with the formula C13H17NO4 . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of 1-(5-Ethylfuran-2-carbonyl)piperidine-4-carboxylic acid is 251.28 . The compound’s structure includes a piperidine ring attached to a furan ring via a carbonyl group .


Physical And Chemical Properties Analysis

The boiling point and other specific physical and chemical properties of 1-(5-Ethylfuran-2-carbonyl)piperidine-4-carboxylic acid are not provided in the available resources .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized in the synthesis of various chemical structures, showcasing its versatility as a starting material. For instance, Zheng Rui (2010) demonstrated its use in preparing (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride through processes like amidation and Friedel-Crafts acylation, yielding a reasonable overall yield of 62.4% (Zheng Rui, 2010).
  • D. E. Caddy and J. Utley (1973) studied the preparation and properties of pipecolic (piperidine-2-carboxylic) acid derivatives, focusing on their stereochemistry and acidity, which can be influenced by the substituents (Caddy & Utley, 1973).

Spectral and Analytical Studies

  • H. Patel (2020) analyzed Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, a derivative, for its antimicrobial activity, showing that compounds like these can have varied biological properties (Patel, 2020).

Synthesis of Biologically Active Compounds

  • A. Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents, highlighting the potential therapeutic applications of these compounds (Rehman et al., 2018).
  • A. Krauze et al. (2004) synthesized nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, incorporating a piperidine unit, and investigated their cardiovascular activity and electrochemical oxidation (Krauze et al., 2004).

Structural and Conformational Analysis

  • D. L. Obydennov et al. (2014) explored the reaction of various compounds with piperidine, contributing to the understanding of chemical transformations involving the piperidine moiety (Obydennov et al., 2014).
  • S. Shafi et al. (2021) synthesized new piperidine substituted benzothiazole derivatives, and their biological studies revealed significant antibacterial and antifungal activities (Shafi et al., 2021).

Applications in Molecular Design

  • H. P. Acharya and D. Clive (2010) demonstrated the utility of piperidine derivatives in the synthesis of a broad range of amines containing a substituted piperidine subunit, useful in molecular design (Acharya & Clive, 2010).

Crystallographic and Spectroscopic Insights

  • The crystal structure of 4-carboxypiperidinium chloride, a related compound, was characterized by M. Szafran et al. (2007), providing valuable insights into the conformational behavior of piperidine derivatives (Szafran et al., 2007).

Safety And Hazards

Specific safety and hazard information for 1-(5-Ethylfuran-2-carbonyl)piperidine-4-carboxylic acid is not provided in the available resources .

properties

IUPAC Name

1-(5-ethylfuran-2-carbonyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-2-10-3-4-11(18-10)12(15)14-7-5-9(6-8-14)13(16)17/h3-4,9H,2,5-8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKCNHRFNACDSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C(=O)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Ethylfuran-2-carbonyl)piperidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-Ethylfuran-2-carbonyl)piperidine-4-carboxylic acid
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1-(5-Ethylfuran-2-carbonyl)piperidine-4-carboxylic acid
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1-(5-Ethylfuran-2-carbonyl)piperidine-4-carboxylic acid
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1-(5-Ethylfuran-2-carbonyl)piperidine-4-carboxylic acid
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1-(5-Ethylfuran-2-carbonyl)piperidine-4-carboxylic acid

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